Physical and chemical properties of 3-(Cyclopropylmethoxy)pyridine
Physical and chemical properties of 3-(Cyclopropylmethoxy)pyridine
An In-depth Technical Guide to 3-(Cyclopropylmethoxy)pyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)pyridine, a heterocyclic compound of increasing interest to the medicinal chemistry community. While detailed experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and the foundational principles of pyridine chemistry to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers its structural attributes, predicted physicochemical properties, a proposed synthetic route with detailed protocols, and its potential applications as a privileged scaffold in modern drug discovery. Emphasis is placed on the rationale behind its use, particularly the role of the cyclopropylmethoxy moiety in modulating pharmacokinetic properties.
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2][3] It is a six-membered aromatic heterocycle structurally related to benzene, where one methine group is replaced by a nitrogen atom.[4] This substitution has profound effects on the molecule's properties: the nitrogen atom acts as a hydrogen bond acceptor, imparts basicity, and influences the electronic distribution of the ring, enabling a wide range of molecular interactions with biological targets.[1][4] Pyridine derivatives are utilized across a spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, underscoring their versatility and importance in the development of novel therapeutics.[2][3][5][6]
The 3-(Cyclopropylmethoxy)pyridine Moiety: A Structural Overview
3-(Cyclopropylmethoxy)pyridine represents a strategic combination of two key chemical motifs: the versatile pyridine core and the cyclopropylmethoxy group. This combination is designed to leverage the favorable biological interaction potential of the pyridine ring while incorporating a group known to enhance metabolic stability and modulate lipophilicity.
Molecular Structure
The structure consists of a pyridine ring substituted at the 3-position with a methoxy group, which is, in turn, attached to a cyclopropyl ring.
Caption: Chemical structure of 3-(Cyclopropylmethoxy)pyridine.
The Role of the Cyclopropylmethoxy Group
The cyclopropylmethyl group is frequently employed in medicinal chemistry as a bioisosteric replacement for larger or more metabolically labile alkyl groups. Its key advantages include:
-
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Conformational Rigidity: The rigid three-membered ring restricts the number of available conformations, which can lead to higher binding affinity and selectivity for a target protein.
-
Modulation of Lipophilicity: It introduces a degree of lipophilicity that can be finely tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
Direct experimental data for 3-(Cyclopropylmethoxy)pyridine is limited. The following table summarizes key physicochemical properties derived from computational models and data from analogous structures, such as 3-Bromo-5-(cyclopropylmethoxy)pyridine.[7]
| Property | Value (Predicted/Analog-Derived) | Source/Method |
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | - |
| Appearance | Colorless to yellow liquid (Predicted) | Based on similar pyridines[4] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| logP (Octanol/Water) | ~2.0 - 2.6 | Analog-derived[7] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | Analog-derived[7] |
| Hydrogen Bond Acceptors | 2 | Analog-derived[7] |
| Hydrogen Bond Donors | 0 | Analog-derived[7] |
| Rotatable Bonds | 2 | Analog-derived[7] |
Synthesis and Characterization
A common and reliable method for preparing aryl ethers such as 3-(Cyclopropylmethoxy)pyridine is the Williamson ether synthesis. This involves the reaction of a phenoxide (or in this case, a pyridinoxide) with an alkyl halide.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 3-(Cyclopropylmethoxy)pyridine from 3-hydroxypyridine and (bromomethyl)cyclopropane.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Salt Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 3-pyridinoxide salt.
-
Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Quenching and Extraction: Cool the reaction to room temperature and carefully quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(Cyclopropylmethoxy)pyridine.
Workflow for Synthesis
Caption: Synthetic workflow for 3-(Cyclopropylmethoxy)pyridine.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing this compound, spectroscopic analysis is critical for structure verification.[8][9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.3-8.5 (m, 2H): Protons at C2 and C6 of the pyridine ring, deshielded by the adjacent nitrogen.
-
δ 7.2-7.4 (m, 2H): Protons at C4 and C5 of the pyridine ring.
-
δ 3.8-3.9 (d, 2H): Methylene protons (-O-CH₂-) adjacent to the cyclopropyl group.
-
δ 1.2-1.4 (m, 1H): Methine proton (-CH-) of the cyclopropyl ring.
-
δ 0.6-0.8 (m, 2H): Methylene protons of the cyclopropyl ring.
-
δ 0.3-0.5 (m, 2H): Methylene protons of the cyclopropyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155-158: C3 (attached to oxygen).
-
δ 145-148: C2 and C6.
-
δ 120-125: C4 and C5.
-
δ 70-75: Methylene carbon (-O-CH₂-).
-
δ 10-15: Methine carbon of the cyclopropyl ring.
-
δ 3-5: Methylene carbons of the cyclopropyl ring.
-
-
IR (Infrared Spectroscopy):
-
~3050-3100 cm⁻¹: C-H stretching (aromatic).
-
~2850-3000 cm⁻¹: C-H stretching (aliphatic).
-
~1570-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1250-1300 cm⁻¹: C-O stretching (aryl ether).
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Chemical Reactivity and Stability
The reactivity of 3-(Cyclopropylmethoxy)pyridine is primarily governed by the pyridine nucleus.
Reactivity of the Pyridine Nucleus
The pyridine ring is electron-deficient compared to benzene, which makes it less susceptible to electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions. The nitrogen atom's lone pair of electrons makes it basic (pKa of the conjugate acid is ~5.2) and nucleophilic, readily undergoing reactions like N-alkylation or N-oxidation.[4] The 3-alkoxy substituent is an electron-donating group, which can slightly activate the ring towards electrophilic attack, primarily at the 2-, 4-, and 6-positions.
Stability and Storage Recommendations
3-(Cyclopropylmethoxy)pyridine is expected to be a stable compound under normal laboratory conditions.[10] For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7][11]
Applications in Medicinal Chemistry
The true value of 3-(Cyclopropylmethoxy)pyridine lies in its potential as a building block for more complex molecules in drug discovery programs.
As a Privileged Scaffold
The pyridine core provides a rigid and chemically versatile framework for orienting functional groups in three-dimensional space to interact with biological targets.[1][2] By functionalizing the other positions (2, 4, 5, 6) of the 3-(Cyclopropylmethoxy)pyridine ring, chemists can rapidly generate libraries of novel compounds for high-throughput screening. The cyclopropylmethoxy group provides a metabolically robust anchor with favorable physicochemical properties.
Logical Flow for Fragment-Based Drug Design
Caption: Use of the scaffold in a drug discovery workflow.
Safety and Handling Protocols
Hazard Identification
-
Flammability: Pyridine itself is a flammable liquid.[4][13] Assume the derivative is also flammable. Keep away from heat, sparks, and open flames.[10][14]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[14] Can cause irritation to the skin, eyes, and respiratory tract.[13]
-
Target Organs: Potential effects on the central nervous system, liver, and kidneys based on data for pyridine.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][14]
-
Handling: Avoid breathing vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][13]
-
Storage: Store in a tightly closed container in a cool, well-ventilated, and designated flammable storage area.[11] Ensure containers are properly grounded and bonded during transfer to prevent static discharge.[10][13]
Conclusion
3-(Cyclopropylmethoxy)pyridine is a promising molecular scaffold for medicinal chemistry and drug discovery. While it is not a widely characterized end-product, its constituent parts—the biologically relevant pyridine ring and the metabolically robust cyclopropylmethoxy group—make it a highly attractive starting point for the synthesis of novel chemical entities. This guide provides a foundational understanding of its predicted properties, a practical synthetic approach, and a framework for its application, enabling researchers to effectively incorporate this valuable building block into their discovery programs.
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